4-Tolylacetyl-coa
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Overview
Description
4-Tolylacetyl-coenzyme A: is a biochemical compound that plays a significant role in various metabolic pathways. It is a derivative of coenzyme A, which is essential for the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . The compound is characterized by the presence of a 4-tolylacetyl group attached to the coenzyme A molecule, which influences its biochemical properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tolylacetyl-coenzyme A typically involves the acylation of coenzyme A with 4-tolylacetic acidThe reaction conditions generally include the presence of ATP, magnesium ions, and a suitable buffer to maintain the pH .
Industrial Production Methods: Industrial production of 4-Tolylacetyl-coenzyme A may involve biotechnological methods using genetically engineered microorganisms. These microorganisms are designed to express high levels of the necessary enzymes to catalyze the formation of the compound from precursor molecules. The process is optimized for yield and purity through various fermentation and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Tolylacetyl-coenzyme A can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The 4-tolylacetyl group can be substituted with other functional groups through enzymatic or chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons .
Scientific Research Applications
4-Tolylacetyl-coenzyme A has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Tolylacetyl-coenzyme A involves its role as an acyl group donor in various biochemical reactions. It participates in the transfer of the 4-tolylacetyl group to other molecules, which is essential for the synthesis and modification of various biomolecules. The molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and acyltransferases .
Comparison with Similar Compounds
Acetyl-coenzyme A: A key molecule in metabolism, involved in the citric acid cycle and fatty acid synthesis.
Malonyl-coenzyme A: Plays a crucial role in fatty acid biosynthesis.
Succinyl-coenzyme A: Involved in the citric acid cycle and the synthesis of heme.
Uniqueness: 4-Tolylacetyl-coenzyme A is unique due to the presence of the 4-tolylacetyl group, which imparts distinct biochemical properties and reactivity compared to other acyl-CoA derivatives. This uniqueness makes it valuable for specific enzymatic studies and potential therapeutic applications .
Properties
CAS No. |
124924-92-1 |
---|---|
Molecular Formula |
C30H44N7O17P3S |
Molecular Weight |
899.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-methylphenyl)ethanethioate |
InChI |
InChI=1S/C30H44N7O17P3S/c1-17-4-6-18(7-5-17)12-21(39)58-11-10-32-20(38)8-9-33-28(42)25(41)30(2,3)14-51-57(48,49)54-56(46,47)50-13-19-24(53-55(43,44)45)23(40)29(52-19)37-16-36-22-26(31)34-15-35-27(22)37/h4-7,15-16,19,23-25,29,40-41H,8-14H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 |
InChI Key |
GOWLCGDSMBSDPX-FUEUKBNZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
SMILES |
CC1=CC=C(C=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Synonyms |
4-tolylacetyl-CoA 4-tolylacetyl-coenzyme A coenzyme A, 4-tolylacetyl- p-tolylacetyl-coenzyme A |
Origin of Product |
United States |
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